molecular formula C18H23NO4 B8160106 tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B8160106
M. Wt: 317.4 g/mol
InChI Key: IDIWSWSZZLNOLJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its combination of the tert-butyl group, azetidine ring, and indene moiety. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-9-12(10-19)11-22-14-6-4-13-5-7-16(20)15(13)8-14/h4,6,8,12H,5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIWSWSZZLNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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